N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is a complex organic compound that features a benzoxazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde under reflux conditions. The reaction is often catalyzed by nanocatalysts, metal catalysts, or ionic liquid catalysts to improve yield and efficiency . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been used to achieve yields of 79-89% .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale reactions using similar catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of these processes .
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzoxazole ketones, while nitration can introduce nitro groups onto the aromatic rings .
Scientific Research Applications
N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific functional properties
Mechanism of Action
The mechanism of action of N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors involved in disease pathways. The benzoxazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar biological activities.
Benzothiazole: Another heterocyclic compound with comparable properties.
Indole: Shares structural similarities and is also widely studied for its biological activities
Uniqueness
N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C23H20N2O4 |
---|---|
Molecular Weight |
388.4g/mol |
IUPAC Name |
N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H20N2O4/c1-14-4-3-5-17(10-14)28-13-22(27)24-16-7-8-18(20(26)12-16)23-25-19-11-15(2)6-9-21(19)29-23/h3-12,26H,13H2,1-2H3,(H,24,27) |
InChI Key |
XZMYKVFMRLZZGR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C)O |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C)O |
Origin of Product |
United States |
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